N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a chloro-substituted indole moiety and a methoxyphenyl acetamide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroindole and 4-methoxyphenylacetic acid.
Formation of Intermediate: The 5-chloroindole is reacted with an appropriate alkylating agent to introduce the ethyl group at the 2-position, forming an intermediate compound.
Amidation Reaction: The intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by:
Binding to Receptors: Interacting with serotonin or dopamine receptors, influencing neurotransmission.
Inhibiting Enzymes: Inhibiting key enzymes involved in cellular processes, such as kinases or proteases.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with different substituents on the phenyl ring.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of both chloro and methoxy substituents, which may enhance its biological activity and specificity compared to other indole derivatives .
Properties
Molecular Formula |
C19H19ClN2O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-24-16-5-2-13(3-6-16)10-19(23)21-9-8-14-12-22-18-7-4-15(20)11-17(14)18/h2-7,11-12,22H,8-10H2,1H3,(H,21,23) |
InChI Key |
GZAWIFYRKJAFAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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